A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL

Vue d'ensemble

Description

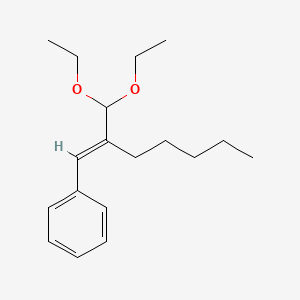

A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL: is a synthetic organic compound known for its floral odor reminiscent of jasmine. It is widely used in the fragrance industry and is also known by several synonyms, including [2-(Diethoxymethyl)hept-1-en-1-yl]benzene and 1,1-Diethoxy-2-amyl-3-phenyl-2-propene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL typically involves the reaction of alpha-Amylcinnamaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the diethyl acetal .

Industrial Production Methods: : Industrial production methods for this compound often involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Fragrance Industry

A-Amyl cinnamic aldehyde diethyl acetal is widely used in the formulation of perfumes, soaps, and personal care products due to its jasmine-like scent. Its stability in alkaline conditions makes it particularly suitable for soap formulations and other cosmetic products where a long-lasting fragrance is desirable.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating derivatives with different functional groups.

Types of Reactions:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Can be reduced to form alcohols.

- Substitution : Participates in nucleophilic substitution reactions.

Biological Research

The compound is utilized as a model compound in biological studies to investigate the behavior of acetal groups within biological systems. Its interactions with olfactory receptors have been studied to understand how floral scents are perceived.

Potential Medicinal Uses

This compound is being explored for its potential applications in drug delivery systems. The ability to form stable acetal linkages may provide advantages in developing controlled-release formulations.

Safety and Toxicological Profile

Research conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound is not expected to be genotoxic or phototoxic. The compound has been assessed for various toxicity endpoints, including skin sensitization and reproductive toxicity, with findings suggesting low risk when used within established exposure limits.

Toxicity Summary:

- Skin Sensitization : NESIL (No Expected Sensitization Induction Level) of 820 μg/cm².

- Genotoxicity : Not expected to be genotoxic based on Ames test results.

- Repeated Dose Toxicity : Exposure levels below the threshold of toxicological concern (TTC).

Mécanisme D'action

The mechanism of action of A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic floral odor. The compound’s stability and reactivity are influenced by the presence of the diethyl acetal group, which can undergo hydrolysis under acidic conditions to release the corresponding aldehyde .

Comparaison Avec Des Composés Similaires

Similar Compounds

alpha-Amylcinnamaldehyde: Similar structure but lacks the diethyl acetal group.

alpha-Pentylcinnamaldehyde: Similar structure with a pentyl group instead of an amyl group.

Uniqueness: : A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL is unique due to its diethyl acetal group, which imparts greater stability and a distinct odor profile compared to its analogs .

Activité Biologique

A-Amyl cinnamic aldehyde diethyl acetal (CAS # 60763-41-9) is a compound primarily utilized in the fragrance industry but also studied for its biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and safety assessments based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of alpha-amylcinnamaldehyde with ethanol in the presence of an acid catalyst. This process involves the formation of an intermediate hemiacetal, which subsequently reacts with another ethanol molecule to yield the diethyl acetal. The reaction conditions are optimized for yield and purity, typically involving controlled temperature and pressure settings.

The biological activity of this compound is largely attributed to its interaction with olfactory receptors in the nasal epithelium, which leads to the perception of its characteristic floral odor. The stability conferred by the diethyl acetal group allows it to undergo hydrolysis under acidic conditions, releasing the corresponding aldehyde. This property is significant in both fragrance applications and potential therapeutic uses.

Toxicological Assessments

- Mutagenicity : A study utilizing a bacterial reverse mutation assay indicated that this compound does not exhibit mutagenic properties. No significant increases in revertant colonies were observed across various concentrations tested with Salmonella typhimurium strains .

- Clastogenic Activity : The clastogenic potential was evaluated using an in vitro micronucleus test, which showed no significant clastogenic effects at tested concentrations, suggesting a favorable safety profile for this compound .

- Skin Sensitization : The compound was assessed for skin sensitization potential, yielding a non-sensitizing profile based on human clinical trials where no reactions indicative of sensitization were observed in volunteers exposed to varying concentrations .

Fragrance Applications

In the fragrance industry, this compound is valued for its jasmine-like aroma, often incorporated into perfumes and personal care products. Its unique structure provides enhanced stability compared to similar compounds lacking the diethyl acetal group.

Drug Delivery Systems

Research has explored its potential use in drug delivery systems due to its ability to form stable acetal linkages. This property may facilitate controlled release mechanisms for therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Diethyl acetal group | Non-mutagenic, non-sensitizing |

| Alpha-Amylcinnamaldehyde | Lacks diethyl acetal group | Higher volatility; less stable |

| Alpha-Pentylcinnamaldehyde | Pentyl group instead of amyl | Similar olfactory properties |

Propriétés

IUPAC Name |

2-(diethoxymethyl)hept-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-4-7-9-14-17(18(19-5-2)20-6-3)15-16-12-10-8-11-13-16/h8,10-13,15,18H,4-7,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKOLWUWOADQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069429 | |

| Record name | 2-Diethoxymethyl-1-phenylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60763-41-9 | |

| Record name | [2-(Diethoxymethyl)-1-hepten-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60763-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amylcinnamaldehyde diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diethoxymethyl-1-phenylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diethoxymethyl-1-phenylhept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is currently known about the safety of α-Amylcinnamaldehyde diethyl acetal?

A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of α-Amylcinnamaldehyde diethyl acetal []. While the abstract provided does not detail the findings of this assessment, it indicates that research on the safety profile of this compound has been undertaken. To gain a comprehensive understanding of the safety profile, including potential toxicity, adverse effects, and long-term impact, it is recommended to consult the full RIFM report on α-Amylcinnamaldehyde diethyl acetal.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.